molecular formula C22H32O2 B13397058 Promestrienum

Promestrienum

Cat. No.: B13397058
M. Wt: 328.5 g/mol
InChI Key: IUWKNLFTJBHTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Promestrienum undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Promestrienum has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.

    Biology: this compound is used in research to understand the effects of synthetic estrogens on cellular processes and gene expression.

    Medicine: It is applied in clinical studies to evaluate its efficacy in treating vulvovaginal atrophy and promoting wound healing.

    Industry: This compound is used in the formulation of topical creams and ointments for therapeutic purposes.

Mechanism of Action

Promestrienum exerts its effects by binding to estrogen receptors in the target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and repair processes .

Comparison with Similar Compounds

Promestrienum is similar to other synthetic estrogens such as estradiol and ethinylestradiol. it is unique in its minimal systemic absorption when applied topically, reducing the risk of systemic estrogenic effects. Similar compounds include:

This compound’s uniqueness lies in its targeted topical application, which minimizes systemic exposure and associated risks.

Properties

IUPAC Name

17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKNLFTJBHTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860566
Record name 17-Methoxy-3-propoxyestra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.